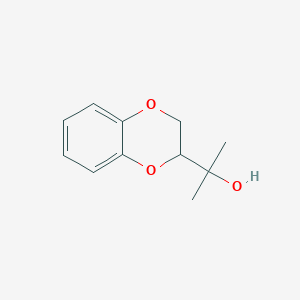
5-bromo-6-chloro-1-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-1H-indazole is an antibacterial drug with inhibitory activity against multidrug-resistant (MDR) pathogens . It is a heterocyclic organic compound .
Synthesis Analysis
The synthesis of 6-bromo-5-chloro-1H-indazole involves a series of reactions. The process starts with 1-bromo-2-chloro-4-methylbenzene as the raw material. This compound is first nitrated to prepare 1-bromo-2-chloro-4-methylbenzene. The nitro group is then reduced to obtain 5-bromo-4-chloro-2-methylbenzenamine. Finally, a cyclization reaction is performed to obtain 6-bromo-5-chloro-1H-indazole .Molecular Structure Analysis
The molecular formula of 5-bromo-6-chloro-1-methyl-1H-indazole is C7H4BrClN2 . The structure includes a heterocyclic ring with nitrogen atoms .Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Aplicaciones Científicas De Investigación
5-Br-6-Cl-1-Me-1H-indazole has a wide range of applications in organic synthesis. It is used as a building block for the synthesis of various heterocyclic compounds, such as indole derivatives and pyridine derivatives. It is also used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Additionally, 5-Br-6-Cl-1-Me-1H-indazole is used as a fluorescent dye for various biological applications.
Mecanismo De Acción
Target of Action
5-Bromo-6-chloro-1-methyl-1H-indazole is a heterocyclic organic compound that belongs to the indazole class of molecules . Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The specific interactions between this compound and its targets, as well as the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given the wide range of biological activities associated with indazole derivatives, it is likely that this compound affects multiple pathways
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Br-6-Cl-1-Me-1H-indazole in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a stable compound, which makes it suitable for use in long-term experiments. However, there are also some limitations to its use in laboratory experiments. For example, it can interact with some biological molecules, which can lead to undesired side effects. Additionally, it can be toxic in high concentrations, so it should be handled with care.
Direcciones Futuras
The potential future directions for 5-Br-6-Cl-1-Me-1H-indazole are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to explore its potential as a drug, as well as its potential applications in other fields, such as agrochemicals and bioactive compounds. Finally, further research could be conducted to explore its biochemical and physiological effects, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 5-Br-6-Cl-1-Me-1H-indazole can be achieved using a variety of methods. One method involves the reaction of 1-methyl-1H-indazole with bromine and chlorine in aqueous solution. This reaction is carried out in the presence of a base such as sodium hydroxide, and the product is then isolated and purified using column chromatography. Another method involves the reaction of 1-methyl-1H-indazole with bromine and chlorine in the presence of a palladium catalyst. This method is more efficient and yields higher yields of 5-Br-6-Cl-1-Me-1H-indazole.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-6-chloro-1-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-8-3-7(10)6(9)2-5(8)4-11-12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBAKNXHEWEEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)


![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)






![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)


![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)